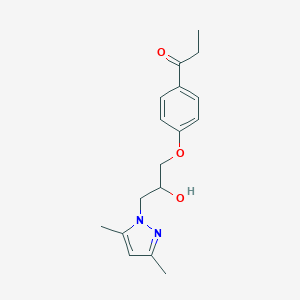![molecular formula C18H14BrN3O5S2 B362506 (E)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide CAS No. 620590-23-0](/img/structure/B362506.png)
(E)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound is a derivative of thiazole, a heterocyclic compound that contains both sulfur and nitrogen in the ring. Thiazoles are known for their wide range of biological activities and are found in many potent drugs .
Molecular Structure Analysis
The compound contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom. It also has a bromophenyl group attached, which suggests that it might have interesting electronic properties due to the presence of the heavy bromine atom .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would depend on its exact structure. Thiazoles are generally stable compounds, but the presence of other functional groups can influence properties like solubility, melting point, and reactivity .Wissenschaftliche Forschungsanwendungen
Photodynamic Therapy Applications
Compounds with complex structures similar to the requested chemical, specifically those incorporating elements such as bromophenyl and nitrobenzamide, have been investigated for their applications in photodynamic therapy (PDT). For example, zinc phthalocyanines substituted with certain derivative groups have shown remarkable potential as Type II photosensitizers due to their good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield. These features are critical for the successful treatment of cancer through photodynamic therapy, indicating that compounds with related structures could potentially serve similar roles (Pişkin, Canpolat, & Öztürk, 2020).
Antimicrobial Activity
Research has demonstrated that certain sulfonamide derivatives, including those featuring thiazolyl and nitrobenzamide components, exhibit significant antibacterial activity. This suggests that compounds with similar structural attributes could be synthesized and evaluated for their potential as antimicrobial agents. Such compounds have been assessed against various bacterial strains, including S. aureus and E. coli, highlighting their broad-spectrum antimicrobial potential (Rafiee Pour, Nazifi, Afshari Safavi, Nazifi, & Massah, 2019).
Anticonvulsant Applications
The search for potential anticonvulsants among derivatives of 1,3,4-thiadiazole has proven to be very perspective. Compounds synthesized and evaluated for their anticonvulsive activity have demonstrated promising results compared to classic drugs, indicating that derivatives with similar structural motifs could be explored further for their therapeutic potential in treating seizure disorders (Sych, Bevz, Sych, Rakhimova, Yaremenko, & Perekhoda, 2018).
Synthesis and Characterization of Novel Polymers
Complex chemical compounds featuring bromophenyl and nitrobenzamide components have been utilized in the synthesis of new types of soluble thermally stable polymers. These polymers have been characterized and studied for their physical properties, including thermal behavior, thermal stability, solubility, and inherent viscosity, suggesting potential applications in materials science and engineering (Mehdipour‐Ataei & Hatami, 2007).
Dual Cyclooxygenase-2/5-Lipoxygenase Inhibitors
Research into the structure-activity relationships of benzo[1.3.2]dithiazolium ylide 1,1-dioxide skeleton, closely related to the requested compound's structure, led to the discovery of new prototypes for dual inhibitors of cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX). This indicates potential applications in developing treatments for conditions where dual inhibition of COX-2 and 5-LOX is beneficial, such as certain inflammatory diseases (Tan, Chen, Chen, Chang, & Chern, 2011).
Wirkmechanismus
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
N-[3-(4-bromophenyl)-5,5-dioxo-3a,4,6,6a-tetrahydrothieno[3,4-d][1,3]thiazol-2-ylidene]-3-nitrobenzamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14BrN3O5S2/c19-12-4-6-13(7-5-12)21-15-9-29(26,27)10-16(15)28-18(21)20-17(23)11-2-1-3-14(8-11)22(24)25/h1-8,15-16H,9-10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WIZCNUYFXIYUMS-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2C(CS1(=O)=O)SC(=NC(=O)C3=CC(=CC=C3)[N+](=O)[O-])N2C4=CC=C(C=C4)Br |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14BrN3O5S2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(E)-N-(3-(4-bromophenyl)-5,5-dioxidotetrahydrothieno[3,4-d]thiazol-2(3H)-ylidene)-3-nitrobenzamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Benzyl 5-methyl-7-(3-nitrophenyl)-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B362434.png)
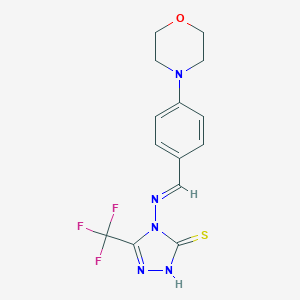

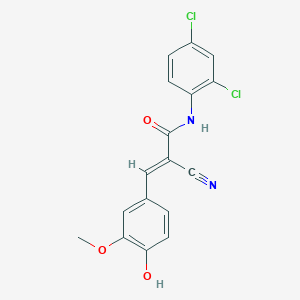
![2-{[4-allyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-1-{3-nitrophenyl}ethanone](/img/structure/B362454.png)
![Methyl 3-[(4-nitrobenzoyl)(2-pyridinyl)amino]propanoate](/img/structure/B362456.png)
![(9E)-9-(2-phenylhydrazinylidene)-9H-indeno[1,2-b]pyrazine-2,3-dicarbonitrile](/img/structure/B362457.png)
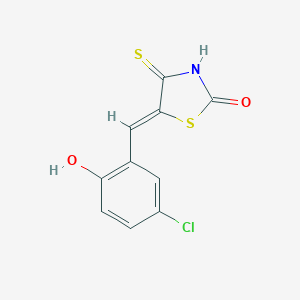
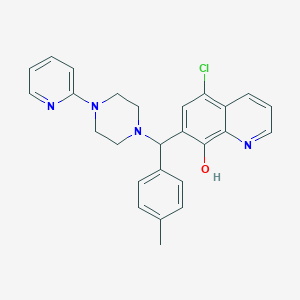
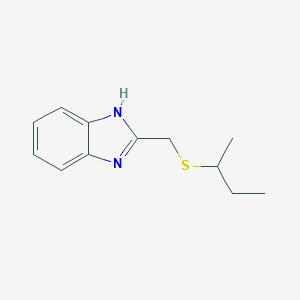
![Methyl 4-[(1,1-dioxothiolan-3-yl)carbamothioylsulfanylmethyl]benzoate](/img/structure/B362475.png)
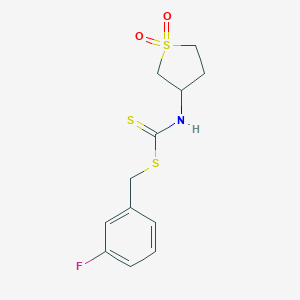
![2-(3-Hydroxypropyl)-7-(4-methoxyphenyl)-5-methyl-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B362482.png)
